An In-depth Technical Guide to (2-Fluorophenyl)glycine Hydrochloride: Properties, Synthesis, and Applications
An In-depth Technical Guide to (2-Fluorophenyl)glycine Hydrochloride: Properties, Synthesis, and Applications
Introduction: The Strategic Role of Fluorinated Amino Acids in Modern Chemistry
(2-Fluorophenyl)glycine hydrochloride is a non-proteinogenic, synthetic amino acid that has garnered significant interest within the fields of medicinal chemistry and materials science. As a hydrochloride salt, it offers enhanced stability and solubility in aqueous media compared to its free base form, making it a versatile reagent in various synthetic applications.
The strategic incorporation of a fluorine atom onto the phenyl ring is a cornerstone of modern drug design. Fluorine's high electronegativity, small van der Waals radius, and ability to form strong C-F bonds can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. It can enhance metabolic stability by blocking sites of oxidative metabolism, improve binding affinity to target proteins through favorable electrostatic interactions, and modulate the acidity (pKa) of nearby functional groups.[1][2] This guide provides a comprehensive technical overview of (2-Fluorophenyl)glycine hydrochloride, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage its unique chemical characteristics.
Section 1: Core Physicochemical Properties
The fundamental properties of (2-Fluorophenyl)glycine hydrochloride define its handling, reactivity, and suitability for various experimental conditions. These characteristics are summarized in the table below.
Table 1: Physicochemical Data for (2-Fluorophenyl)glycine Hydrochloride
| Property | Value | Source(s) |
| CAS Number | 709665-70-3 | [3][4] |
| Molecular Formula | C₈H₉ClFNO₂ | [4] |
| Molecular Weight | 205.61 g/mol | [4] |
| IUPAC Name | 2-amino-2-(2-fluorophenyl)acetic acid;hydrochloride | [4] |
| Synonyms | 2-amino-2-(2-fluorophenyl)acetic acid hydrochloride | [3] |
| Appearance | White to off-white crystalline powder (typical) | [5] |
| Purity | Typically ≥95% | [3] |
| Melting Point | The free base, (2-Fluorophenyl)glycine, sublimes at 290°C. The hydrochloride salt is expected to decompose at a high temperature. | [6][7] |
Expert Insights on Solubility and Stability:
While quantitative solubility data is not extensively published, the hydrochloride salt structure imparts significant aqueous solubility. As an amino acid hydrochloride, it is freely soluble in water and lower-order alcohols like methanol, and sparingly soluble in less polar organic solvents such as acetonitrile and dichloromethane. Its solubility in water is expected to be pH-dependent, increasing in acidic conditions and decreasing as the pH approaches the isoelectric point of the free amino acid upon neutralization.
From a stability perspective, the compound is generally stable under standard laboratory conditions.[8] However, it is hygroscopic and should be stored in a tightly sealed container in a dry environment. The primary liabilities are the amino and carboxylic acid groups, which can participate in various reactions as discussed in Section 3.
Section 2: Spectral Analysis and Characterization
Spectroscopic analysis is critical for confirming the identity and purity of (2-Fluorophenyl)glycine hydrochloride. While a comprehensive, publicly available dataset for this specific salt is limited, we can predict its spectral features based on established principles and data from analogous structures like glycine hydrochloride.
Predicted Spectral Characteristics
¹H NMR (Proton Nuclear Magnetic Resonance):
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Solvent: D₂O or DMSO-d₆
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Expected Signals:
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Aromatic Protons (7.2 - 7.8 ppm): Four protons on the fluorophenyl ring will appear as a complex multiplet pattern due to fluorine-proton and proton-proton coupling.
-
Alpha-Proton ( ~5.3 ppm): A singlet corresponding to the proton on the alpha-carbon (-CH(NH₃⁺)-).
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Amine/Acid Protons (Broad, variable): The protons on the ammonium (-NH₃⁺) and carboxylic acid (-COOH) groups are exchangeable and will appear as a broad singlet in DMSO-d₆. In D₂O, these protons will exchange with deuterium, and the peak will diminish or disappear, leading to a simplified spectrum.[9]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Expected Signals:
-
Carboxyl Carbon (~170 ppm): The carboxylic acid carbon is typically the most downfield signal.
-
Aromatic Carbons (115 - 160 ppm): Six distinct signals are expected for the phenyl ring carbons. The carbon directly bonded to fluorine will show a large one-bond carbon-fluorine coupling constant (¹JCF) and appear as a doublet. Other aromatic carbons will show smaller two- and three-bond couplings.
-
Alpha-Carbon (~55 ppm): The signal for the alpha-carbon (-CH(NH₃⁺)-).
-
FTIR (Fourier-Transform Infrared Spectroscopy):
-
Method: KBr pellet or ATR.
-
Expected Absorption Bands:
-
~3200-2800 cm⁻¹ (Broad): A very broad and strong absorption characteristic of the O-H stretch of the carboxylic acid and the N-H stretches of the ammonium (-NH₃⁺) group.
-
~1750 cm⁻¹ (Strong): A sharp, strong peak corresponding to the C=O stretch of the carboxylic acid group.
-
~1600 & ~1500 cm⁻¹ (Medium): Bands associated with the aromatic C=C stretching and N-H bending vibrations.
-
~1250 cm⁻¹ (Strong): A strong band corresponding to the C-F stretch.
-
Experimental Protocol: General Workflow for Spectral Data Acquisition
The following protocol outlines a self-validating system for acquiring high-quality spectral data.
-
Sample Preparation:
-
Ensure the sample is dry by placing it under a high vacuum for several hours. This is critical to minimize water peaks in NMR and IR spectra.
-
For NMR: Accurately weigh 10-20 mg of the compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O) in a clean NMR tube.
-
For FTIR (KBr Method): Grind 1-2 mg of the compound with ~100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a translucent pellet.
-
-
Instrument Calibration: Before acquisition, validate instrument performance using a standard reference sample. For NMR, this ensures accurate chemical shift referencing.
-
Data Acquisition:
-
NMR: Acquire a ¹H spectrum followed by a ¹³C spectrum. Consider running 2D experiments like COSY (Correlation Spectroscopy) to confirm proton-proton couplings within the phenyl ring.
-
FTIR: Record a background spectrum of the empty sample compartment or a pure KBr pellet. Then, acquire the sample spectrum and ratio it against the background.
-
-
Data Processing and Analysis:
-
Process the raw data (Fourier transform, phase correction, baseline correction).
-
Integrate peaks in the ¹H NMR spectrum to determine proton ratios.
-
Compare the obtained spectra with the predicted characteristics to confirm the structure and assess purity.
-
Visualization: Spectral Analysis Workflow
Diagram 1: General workflow for acquiring and validating spectral data.
Section 3: Synthesis and Chemical Reactivity
(2-Fluorophenyl)glycine hydrochloride is typically prepared via multi-step synthesis starting from commercially available precursors. A common and logical approach is a variation of the Strecker amino acid synthesis.
Proposed Synthetic Protocol: Modified Strecker Synthesis
This pathway begins with 2-fluorobenzaldehyde and proceeds through an aminonitrile intermediate, which is subsequently hydrolyzed.
Step 1: Formation of the α-Aminonitrile
-
In a well-ventilated fume hood, combine 2-fluorobenzaldehyde (1.0 eq) with an aqueous solution of sodium cyanide (1.1 eq).
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add a solution of ammonium chloride (1.1 eq) dropwise, maintaining the internal temperature below 10 °C. The causality here is critical: the reaction is exothermic, and low temperatures prevent side reactions and uncontrolled release of HCN gas.
-
Stir the reaction mixture at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
The resulting aminonitrile often precipitates or can be extracted with an organic solvent like ethyl acetate.
Step 2: Hydrolysis to the Amino Acid and Salt Formation
-
Isolate the crude aminonitrile from Step 1.
-
Add concentrated hydrochloric acid (excess, e.g., 6-12 M) to the aminonitrile.
-
Heat the mixture to reflux (approx. 100-110 °C) for 6-12 hours. The strong acidic conditions and heat are necessary to hydrolyze the stable nitrile group to a carboxylic acid and the imine intermediate to an ammonium salt.
-
After hydrolysis is complete (monitored by TLC or LC-MS), cool the reaction mixture.
-
The product, (2-Fluorophenyl)glycine hydrochloride, will often crystallize from the acidic aqueous solution upon cooling.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold water or acetone to remove impurities, and dry under vacuum.
Visualization: Synthesis Pathway
Diagram 2: A plausible synthetic route to the target compound.
Key Chemical Reactivity
The compound possesses three primary reactive sites: the carboxylic acid, the primary amine (as an ammonium salt), and the fluorinated aromatic ring.
-
Peptide Coupling: The free amine (generated by neutralization) can act as a nucleophile, while the carboxylic acid can be activated (e.g., with carbodiimides like EDC) to form amide bonds, making it a valuable building block for peptides and peptidomimetics.
-
Esterification: The carboxylic acid can be converted to an ester under acidic conditions with an alcohol, a common step for protecting the acid or modifying solubility.
-
Nucleophilic Aromatic Substitution (SₙAr): While the C-F bond is strong, the fluorine atom can activate the ring towards SₙAr reactions, although this typically requires strong nucleophiles and harsh conditions.
Section 4: Applications in Research and Drug Development
The utility of (2-Fluorophenyl)glycine hydrochloride stems from its identity as a structurally unique building block.
1. Peptidomimetic and Constrained Peptide Synthesis: Incorporating non-natural amino acids like this one into a peptide sequence can introduce conformational constraints. The bulky fluorophenyl group can influence the peptide backbone's folding, which is a key strategy for enhancing biological activity, selectivity, and resistance to enzymatic degradation.
2. Scaffolding for Small Molecule Synthesis: It serves as a versatile scaffold. The amino and carboxyl groups provide two points for chemical elaboration, allowing for the construction of complex molecular architectures. For example, related chlorophenyl-glycine derivatives are key intermediates in the synthesis of analgesics and anti-inflammatory drugs.
3. Probing Glycine Binding Sites and Transporter Function: Glycine is a crucial neurotransmitter in the central nervous system (CNS), acting as both an inhibitory transmitter and an essential co-agonist at NMDA receptors. Glycine transporters (GlyT1 and GlyT2) regulate glycine levels in the synapse and are important drug targets for neurological disorders like schizophrenia. Molecules built from (2-Fluorophenyl)glycine can serve as probes or potential inhibitors for these transporters, where the fluorophenyl group can provide unique binding interactions and improved brain penetration.
Visualization: Role as a Building Blockdot
Sources
- 1. (2-Fluorophenyl)glycine hydrochloride | 709665-70-3 [sigmaaldrich.com]
- 2. (2-Fluorophenyl)glycine HCl | C8H9ClFNO2 | CID 86810430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. DL-2-(3-FLUOROPHENYL)-GLYCINE METHYL ESTER HCL | 42718-21-8 [sigmaaldrich.com]
- 4. (2-FLUOROPHENYL)GLYCINE | 2343-27-3 [amp.chemicalbook.com]
- 5. (2-Fluorophenyl)glycine | CAS#:2343-27-3 | Chemsrc [chemsrc.com]
- 6. EP0723953A1 - Process for the preparation of 2-fluorophenylhydrazine - Google Patents [patents.google.com]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
- 9. Identification of glycine spin systems in 1H NMR spectra of proteins using multiple quantum coherences - PubMed [pubmed.ncbi.nlm.nih.gov]
